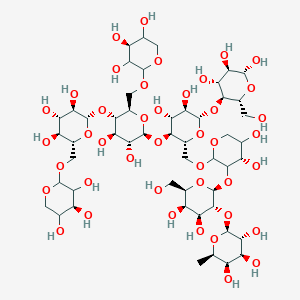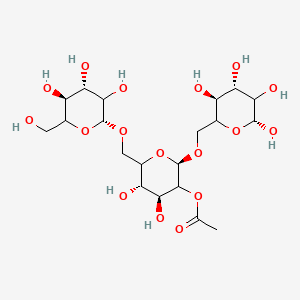
魔芋葡甘露聚糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucomannan polysaccharide is a high-molecular-weight polysaccharide extracted from the corms of the konjac plant, scientifically known as Amorphophallus konjac. This perennial plant belongs to the Araceae family. The molecular structure of glucomannan consists of D-mannose and D-glucose units in a molar ratio of approximately 1.6:1.0, connected by β-1,4-glycosidic bonds . It is a water-soluble hydrocolloid known for its high viscosity and gel-forming properties .
科学研究应用
Glucomannan polysaccharide has a wide range of scientific research applications:
作用机制
Target of Action
Glucomannan polysaccharide from Konjac (KGM) primarily targets the gastrointestinal tract . It is specifically degraded by colon β-mannanase , indicating its role in colon-targeted drug delivery systems (OCDDS) .
Mode of Action
KGM exhibits remarkable film-forming and gel-forming properties . The helical structure of KGM is maintained by the acetyl group, which plays a crucial role in preserving its structural integrity . KGM can be used as a gel carrier to load active molecules in food preservation . The three-dimensional gel network structure based on KGM provides good protection for the loaded active molecules and allows for sustained release .
Biochemical Pathways
The biosynthesis of KGM involves the pathway from sucrose to KGM . Key genes identified in this process include BsGPI, BsmanA, and BsCSLA . The functional differentiation of the cellulose synthase-like family A (CSLA) may be critical for the flow of glucomannan to KGM or the cell wall .
Pharmacokinetics
KGM exhibits a high degree of biocompatibility and biodegradability . It has low toxicity and high stability , making it a promising natural excipient for oral OCDDS . .
Result of Action
The administration of KGM has been found to increase the fecal output of total bile acids in rats . This suggests that KGM may have a significant impact on bile acid metabolism. Moreover, KGM enhances the antioxidant and antimicrobial activities of loaded active molecules .
Action Environment
The action of KGM can be influenced by environmental factors. For instance, the gel-forming properties of KGM can be affected by pH and temperature . Additionally, KGM’s stability can be enhanced by various degradation methods, including changes to its topological structure .
生化分析
Biochemical Properties
Glucomannan polysaccharide from Konjac plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbohydrate-active enzymes, which are involved in the degradation of polysaccharides . These interactions are crucial for maintaining the structural integrity and biological activity of glucomannan polysaccharide from Konjac. The acetyl groups present in the compound help preserve its helical structure, which is essential for its stability and function .
Cellular Effects
Glucomannan polysaccharide from Konjac has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the gene expression of mucin 2, which is crucial for maintaining the mucosal barrier in the gut . Additionally, glucomannan polysaccharide from Konjac enhances the antioxidant and antimicrobial activities of cells by providing a protective gel network that allows for the sustained release of active molecules .
Molecular Mechanism
The mechanism of action of glucomannan polysaccharide from Konjac involves several molecular interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s helical structure, maintained by acetyl groups, plays a crucial role in its binding interactions and overall stability . These interactions are essential for the compound’s biological activity and its ability to modulate various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glucomannan polysaccharide from Konjac change over time. The compound’s stability and degradation are influenced by various factors, including its topological structure and environmental conditions . Long-term studies have shown that glucomannan polysaccharide from Konjac can maintain its biological activity and structural integrity over extended periods, making it a valuable component in biomedical applications .
Dosage Effects in Animal Models
The effects of glucomannan polysaccharide from Konjac vary with different dosages in animal models. Studies have shown that at lower doses, the compound enhances the mucosal barrier function and modulates gut-associated lymphoid tissue immunity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Glucomannan polysaccharide from Konjac is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its degradation and utilization within the body . These interactions affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells and tissues.
Transport and Distribution
Within cells and tissues, glucomannan polysaccharide from Konjac is transported and distributed through specific transporters and binding proteins. These interactions are essential for its localization and accumulation in target areas, where it can exert its biological effects . The compound’s gel-forming properties also play a role in its distribution, allowing for sustained release and prolonged activity .
Subcellular Localization
The subcellular localization of glucomannan polysaccharide from Konjac is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can perform its functions effectively . The helical structure of the compound, maintained by acetyl groups, is crucial for its activity and stability within these subcellular locations .
准备方法
Synthetic Routes and Reaction Conditions: Glucomannan is typically extracted from konjac tubers through a series of steps involving washing, slicing, drying, and milling the tubers into a fine powder. The powder is then subjected to aqueous extraction to obtain the glucomannan polysaccharide . The extraction process may involve the use of ethanol-containing water to purify the glucomannan .
Industrial Production Methods: In industrial settings, the production of glucomannan involves large-scale extraction and purification processes. The konjac tubers are processed to remove impurities such as fats and proteins. The purified glucomannan is then dried and milled into a fine powder, which can be used in various applications .
化学反应分析
Types of Reactions: Glucomannan undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of glucomannan can be achieved using acids or enzymes, resulting in the breakdown of the polysaccharide into smaller oligosaccharides .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.
Esterification: Esterification reactions can be carried out using acetic anhydride to introduce acetyl groups into the glucomannan molecule.
Major Products Formed:
Hydrolysis: Produces oligosaccharides and monosaccharides.
Oxidation: Introduces carbonyl and carboxyl groups.
Esterification: Forms acetylated glucomannan with enhanced properties.
相似化合物的比较
Xanthan Gum: Another polysaccharide with high viscosity and gel-forming properties.
Carrageenan: Derived from red seaweed, carrageenan is used as a thickener and stabilizer in food products.
Uniqueness of Glucomannan: Glucomannan is unique due to its high molecular weight, exceptional water-absorbing capacity, and ability to form thermally reversible gels. Its biodegradability and biocompatibility make it particularly suitable for biomedical applications .
属性
CAS 编号 |
37220-17-0 |
|---|---|
分子式 |
C12H22O11 |
产品来源 |
United States |
Q1: What is the impact of starch granules on the properties of glucomannan extracted from konjac corms, and how does the research address this issue?
A1: The presence of starch granules, especially in immature konjac corms, can negatively impact the gel strength of glucomannan extracted from these corms []. This is due to the high and homogeneous gelatinization temperature range of these starch granules. The research tackles this issue by incorporating a selective hydrolysis step using α- and β-amylases during the extraction process. These enzymes are specifically chosen for their lack of β-mannanase or β-glucanase activity, ensuring that the glucomannan itself is not degraded. This method allows for the extraction of pure glucomannan, capable of forming stronger gels when combined with K-carrageenan, compared to gels formed with locust bean gum-K-carrageenan at the same concentration [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




